Cas no 1227599-90-7 ((3-Bromo-5-methoxy-pyridin-4-yl)-methanol)

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 化学的及び物理的性質
名前と識別子
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- (3-Bromo-5-methoxy-pyridin-4-yl)-methanol
- 4-Pyridinemethanol, 3-bromo-5-methoxy-
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- MDL: MFCD16607016
- インチ: 1S/C7H8BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3
- InChIKey: ASBWPXIBCBDDBR-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(OC)C(CO)=C1Br
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1132201-5g |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 95% | 5g |
$4475 | 2025-03-01 | |
Enamine | EN300-270098-1.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-5g |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
Enamine | EN300-270098-0.1g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 0.1g |
$633.0 | 2023-02-28 | |
Enamine | EN300-270098-5.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 5.0g |
$5304.0 | 2023-02-28 | |
Alichem | A023022710-1g |
3-Bromo-5-methoxypyridine-4-methanol |
1227599-90-7 | 97% | 1g |
$1680.00 | 2023-09-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
Enamine | EN300-270098-10.0g |
(3-bromo-5-methoxypyridin-4-yl)methanol |
1227599-90-7 | 95% | 10.0g |
$7866.0 | 2023-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-100mg |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |
1227599-90-7 | 96% | 100mg |
2756.14CNY | 2021-05-08 |
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 関連文献
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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(3-Bromo-5-methoxy-pyridin-4-yl)-methanolに関する追加情報
Introduction to (3-Bromo-5-methoxy-pyridin-4-yl)-methanol (CAS No: 1227599-90-7)
(3-Bromo-5-methoxy-pyridin-4-yl)-methanol, with the CAS number 1227599-90-7, is a significant compound in the field of pharmaceutical chemistry and drug development. This pyridine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a bromo substituent at the 3-position and a methoxy group at the 5-position of the pyridine ring, coupled with a hydroxymethyl group at the 4-position. These functional groups make it a versatile building block for synthesizing various bioactive molecules.
The< strong>3-bromo-5-methoxy-pyridin-4-yl)-methanol molecule exhibits a high degree of reactivity, which is attributed to the presence of both electron-withdrawing and electron-donating groups. The bromo group at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules. Meanwhile, the methoxy group at the 5-position and the hydroxymethyl group at the 4-position provide additional sites for further functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>pyridine derivatives. Pyridine scaffolds are prevalent in many FDA-approved drugs due to their ability to interact with biological targets effectively. The< strong>(3-bromo-5-methoxy-pyridin-4-yl)-methanol compound, being a pyridine derivative, has been investigated for its potential role in drug discovery. Specifically, its structural features have been leveraged to develop novel compounds targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of< strong>(3-bromo-5-methoxy-pyridin-4-yl)-methanol is its utility as a key intermediate in synthesizing more complex molecules. For instance, researchers have utilized this compound to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo and hydroxymethyl functionalities allow for facile introduction of additional groups that can modulate binding affinity and selectivity towards specific biological targets. This flexibility makes it an invaluable tool in medicinal chemistry.
The< strong>3-bromo-5-methoxy-pyridin-4-yl)-methanol derivative has also been explored in the context of developing antiviral agents. The pyridine core is known to interact with viral enzymes and receptors, making it an attractive scaffold for antiviral drug design. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain viral proteases and polymerases. This finding underscores the importance of< strong>pyridine-based compounds in antiviral research.
In addition to its pharmaceutical applications, (3-bromo-5-methoxy-pyridin-4-yl)-methanol has shown promise in materials science. Its ability to participate in various chemical reactions makes it a valuable precursor for synthesizing advanced materials with specific properties. For example, researchers have used this compound to develop novel organic semiconductors and ligands for catalytic systems. These applications highlight the broad utility of< strong>pyridine derivatives beyond traditional pharmaceuticals.
The synthesis of (3-bromo-5-methoxy-pyridin-4-yl)-methanol typically involves multi-step organic transformations starting from readily available pyridine precursors. The introduction of the bromo group is often achieved through electrophilic aromatic substitution reactions, while the methoxy and hydroxymethyl groups can be incorporated via nucleophilic substitution or reduction reactions. These synthetic strategies ensure high yields and purity, making it accessible for further derivatization.
The pharmacological evaluation of (3-bromo-5-methoxy-pyridin-4-yl)-methanol and its derivatives has revealed several interesting findings. In preclinical studies, some analogs have demonstrated significant activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Furthermore, these compounds have shown potential as anti-inflammatory agents by modulating cytokine production and immune responses. These results highlight the therapeutic promise of< strong>pyridine-based scaffolds.
The development of new synthetic methodologies for (3-bromo-5-methoxy-pyridin-4-yl)-methanol continues to be an active area of research. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable routes to this compound. These innovations not only improve the accessibility of< strong>pyridine derivatives but also align with global efforts to promote environmentally friendly chemical processes.
In conclusion, (3-bromo-5-methoxy-pyridin-4-yl)-methanol (CAS No: 1227599-90) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery and material innovation is expected to grow further.
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